1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one is a compound classified under the imidazolidinone family, characterized by its unique structural features that include a hydroxyl group and a branched alkyl chain. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving the reaction of imidazolidinones with alkylating agents or other substrates that introduce the hydroxy and alkyl functionalities. Research has indicated that such compounds can exhibit significant biological activity, making them of interest in pharmaceutical development .
1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one belongs to the class of heterocyclic compounds, specifically imidazolidinones, which are known for their diverse pharmacological properties. This classification is important as it helps in understanding the chemical behavior and potential applications of the compound.
The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one typically involves several steps:
The regioselectivity of the synthesis can be influenced by the choice of reagents and reaction conditions. For example, using different alkylating agents can lead to varying yields and purities of the desired product. Advanced techniques such as nuclear magnetic resonance spectroscopy are often employed to confirm the structure of the synthesized compound .
The molecular structure of 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one can be described as follows:
The molecular formula is C₇H₁₄N₂O₂, with a molecular weight of approximately 158.20 g/mol. The compound's 3D structure can be visualized using computational chemistry software, allowing for further analysis of its steric and electronic properties.
1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one participates in various chemical reactions typical for imidazolidinones:
The reactivity of this compound is influenced by its functional groups. For instance, the hydroxyl group can act as a nucleophile, while the imidazolidinone moiety can stabilize cationic intermediates during chemical transformations .
The mechanism of action for 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one is not fully elucidated but is believed to involve:
Studies on similar compounds suggest that modifications at the imidazolidinone core can significantly affect biological activity, indicating a structure-activity relationship that warrants further investigation .
1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one typically exhibits:
Key chemical properties include:
The potential applications for 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one include:
Research into its biological activities continues, aiming to uncover new therapeutic uses and enhance understanding of its mechanisms .
The synthesis of 1-(1-hydroxy-2-methylpropan-2-yl)imidazolidin-2-one hinges on cyclocondensation reactions between functionalized ureas and carbonyl precursors. A key route involves reacting 1-(1-hydroxy-2-methylpropan-2-yl)urea with 4,5-dihydroxyimidazolidine-2-thione (DHIT) under acidic catalysis (HCl, pH 1) at 76–80°C. This method yields target imidazolidinones in 15–65% efficiency after 30 minutes, with conversion rates heavily dependent on reagent stoichiometry. Excess DHIT (1.2–1.5 equiv) improves conversion to 71%, though competitive thiohydantoin formation remains a limitation [1] [2]. Alternatively, glyoxal-mediated condensations employ a two-step protocol: (1) urea-glyoxal trimer reaction in NaOH (pH 10) yields dihydroxyimidazolidin-2-one intermediates; (2) thiocyanation with HSCN generates semithioglycoluril analogs. This route achieves 74% yield post-recrystallization but requires meticulous pH control [2].
Table 1: Cyclocondensation Approaches for Imidazolidin-2-one Synthesis
Method | Conditions | Key Variables | Yield Range | Limitations |
---|---|---|---|---|
DHIT Cyclocondensation | HCl (aq), 76–80°C, 30 min | DHIT stoichiometry (1.2–1.5 eq) | 15–65% | Competing thiohydantoin formation |
Glyoxal-Thiocyanation | Step 1: NaOH (pH 10), 50–55°C; Step 2: NaSCN/HCl, reflux | Glyoxal:urea ratio (1:2.6 mol) | Up to 74% | Multi-step purification needed |
The branched hydroxyalkyl substituent at N1 enables targeted derivatization. Alkylation employs propargyl bromide under basic conditions (NaH, DMF) to install propargyl groups, which isomerize to allenamides using potassium tert-butoxide. These intermediates participate in hetero-Diels-Alder reactions with enones, forming dihydropyran-fused imidazolidinones with >95:5 diastereoselectivity [7]. Esterification of the hydroxy group uses acyl chlorides (e.g., methanesulfonyl chloride) with organic bases (triethylamine) in aprotic solvents, yielding mesylate precursors for nucleophilic substitution. This functionalization enhances solubility for pharmaceutical applications but risks racemization at chiral centers [4] [7].
Microwave irradiation significantly optimizes cyclocondensation efficiency. Reactions between arylthioureas and aminoaldehydes mediated by polyphosphoric ester (PPE) under MW (300 W, 120°C) achieve 80–95% yields within 3 minutes—versus 40–60% yields in conventional heating at 120°C for identical durations. PPE acts as both dehydrating agent and Brønsted acid catalyst, accelerating imidazolidinone ring closure via transition-state stabilization. Kinetic studies confirm a 15-fold rate increase compared to thermal conditions due to enhanced dipole rotation and molecular friction [1].
Solvent-free MW protocols minimize side products but require precise temperature control to prevent decomposition. For example, solvent-free condensations of phenylthiourea with aldehydes give 90% purity at 120°C but degrade above 140°C. Conversely, solvent-mediated reactions (toluene, DMF) enable higher temperatures (160°C) without degradation, though yields drop by 10–15% due to solvolysis. TFA-catalyzed variants in toluene exhibit optimal balance, delivering 85% yield at 0.1 M concentration [1] [3].
Regioselectivity in imidazolidinone substitution is governed by acid-catalyzed iminium ion dynamics. Trifluoroacetic acid (TFA) promotes cyclization of N-(2,2-diethoxyethyl)ureas via oxonium intermediates, generating 5-methoxyimidazolidines. Subsequent methanol elimination forms iminium cations (B or D), where TFA concentration dictates regiochemical fate:
DFT calculations (B3LYP/6-31G*) reveal the energy landscape of iminium intermediates:
Table 2: Regiochemical Outcomes in Acid-Catalyzed Cyclizations
Acid Catalyst | Equivalents | Nucleophile | 4-Substituted : 5-Substituted Ratio | Theoretical Basis |
---|---|---|---|---|
TFA | 15 | Phenol | 10:90 | Kinetically controlled TS2 pathway |
TFA | 3 | Phenol | 95:5 | Thermodynamically stabilized TS3 pathway |
p-TsOH | 5 | Indole | >99:1 | Steric shielding of C5 position |
AlCl₃ | 1 | 1,3-Dimethoxybenzene | 20:80 | Lewis acid-mediated iminium rearrangement |
TFA’s dual role as Brønsted acid and polarity enhancer underpins its regioselectivity control. At low concentrations (0.05–0.2 M in toluene), it promotes anti-attack of nucleophiles on the iminium ion, yielding trans-4,5-disubstituted imidazolidinones with dr up to 98:2. Mechanistic studies confirm TFA coordinates to the imidazolidinone carbonyl, rigidifying the transition state. This coordination is absent in stronger acids (H₂SO₄), explaining their inferior selectivity. Optimization reveals 0.1 M TFA as ideal, reducing byproducts while maintaining 90% regiocontrol [3] [5].
Palladium and rhodium complexes enable asymmetric imidazolidinone synthesis. Pd(OAc)₂/(R)-BINAP catalyzes intramolecular allylic amidation of N-allyl-N'-(1-hydroxy-2-methylpropan-2-yl)ureas, affording enantiomerically enriched bicyclic imidazolidinones (90–95% ee). The mechanism involves η³-allyl-Pd complex formation, where chiral ligands dictate facial selectivity. Rh₂(esp)₂ catalyzes C–H amination of N-aryl ureas, constructing spiro-imidazolidinones with dr >20:1 via nitrene insertion. Key to success is the hydroxyalkyl group’s coordination to the metal, suppressing racemization [8].
Table 3: Transition Metal Catalysts for Stereoselective Imidazolidinone Synthesis
Catalyst System | Reaction Type | ee or dr | Key Function of Hydroxy Group |
---|---|---|---|
Pd(OAc)₂/(R)-BINAP | Intramolecular allylation | 90–95% ee | Chelates Pd, stabilizing η³-allyl intermediate |
Rh₂(esp)₂ | C–H amination | >20:1 dr | Hydrogen-bond assisted nitrene transfer |
Cu(OTf)₂/Box-Ligand | Vinyl aziridine ring expansion | 85% ee | Steric shielding of Si-face |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1